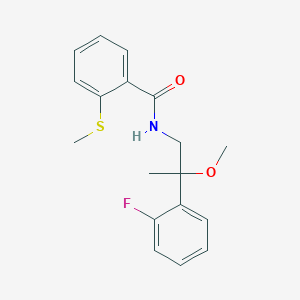

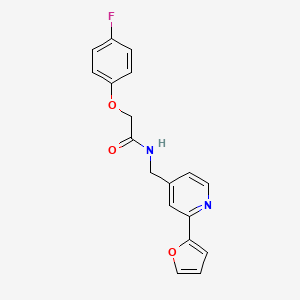

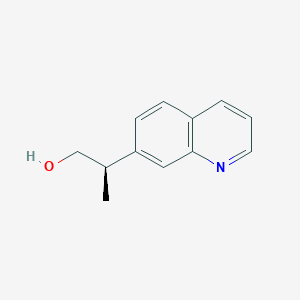

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship Studies

Synthesis and Pharmacological Activity

A study reported the synthesis of a series of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists, demonstrating the importance of specific substituents for high affinity and potency. This research underscores the utility of pyrazole derivatives in the development of antihypertensive agents (Almansa et al., 1997).

Antimicrobial and Anti-inflammatory Applications

Biological Activity of Pyrazole Derivatives

Another study focused on the synthesis, characterization, and biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing potent cytotoxic activity against HL-60 cells and antimicrobial efficacy, highlighting the pyrazole core as a versatile scaffold in designing new therapeutic agents (Asegbeloyin et al., 2014).

Catalysis and Synthetic Applications

Cycloaddition Reactions

The utility of pyrazoles in cycloaddition reactions was explored, showing regioselective interactions with electron-poor olefins leading to triazolines, aziridines, and other products, indicating the role of pyrazole derivatives in synthetic organic chemistry and the potential for developing novel compounds (Broeckx et al., 1971).

Chiral Separations

Chiral Stationary Phases

Research into the analytical and preparative separation of the enantiomers of pyrazole phenyl ether herbicides on chiral stationary phases showcases the significance of pyrazole derivatives in the field of chiral chemistry, providing insights into the resolution of enantiomers for biological evaluation (Hamper et al., 1994).

Carbon Dioxide Fixation

Bifunctional Frustrated Lewis Pairs

A study utilized a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, presenting a pyrazolylborane-based system for environmental and synthetic applications, emphasizing the role of pyrazole derivatives in addressing carbon capture and utilization challenges (Theuergarten et al., 2012).

Propriétés

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-2-18(15-8-4-3-5-9-15)19(23)21-16-12-20-22(13-16)14-17-10-6-7-11-24-17/h3-5,8-9,12-13,17-18H,2,6-7,10-11,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEGYEWEHFJLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)

![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)

![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)

![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)